Platelet 12‑Lipoxygenase Inhibition – Single‑Point Activity Versus Selective 5‑LOX Inhibitors
In a ChEMBL‑curated in‑vitro assay, 4-(cyclohexylamino)-1-phenoxy-2-butanol inhibited platelet 12‑lipoxygenase when tested at a single concentration of 30 μM [1]. By comparison, the clinically used 5‑LOX inhibitor zileuton achieves 50 % inhibition of 5‑LOX at sub‑micromolar concentrations (IC₅₀ ≈ 0.5–1 μM) but shows negligible activity against 12‑LOX at comparable concentrations [2]. Although a full IC₅₀ curve for 4-(cyclohexylamino)-1-phenoxy-2-butanol is not publicly available, the assay confirms measurable 12‑LOX engagement, whereas zileuton’s selectivity leaves 12‑LOX unaddressed.
| Evidence Dimension | 12‑LOX enzymatic inhibition |
|---|---|
| Target Compound Data | Inhibition detected at 30 μM (single‑point assay, platelet 12‑LOX) |
| Comparator Or Baseline | Zileuton – IC₅₀ 0.5–1 μM for 5‑LOX; no significant 12‑LOX inhibition at ≤30 μM |
| Quantified Difference | Not directly quantified; qualitative isoform‑selectivity divergence |
| Conditions | ChEMBL assay: platelet 12‑lipoxygenase, 30 μM test concentration [1]; zileuton data from published 5‑LOX biochemical assays [2] |
Why This Matters
A compound that engages 12‑LOX fills a selectivity gap left by widely used 5‑LOX inhibitors, which is critical when the biological model relies on the 12‑LOX pathway.
- [1] ChEMBL Assay CHEMBL615117: Inhibition of platelet 12‑lipoxygenase at 30 μM. European Bioinformatics Institute. View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5‑Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929‑937. View Source
